Cas no 338781-51-4 (N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide)

N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
- 338781-51-4
- CDS1_001367
- N-benzyl-1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- Bionet1_000391
- HMS568P13
- N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- DivK1c_002407
- AKOS005096756
- Oprea1_443976
- 6E-310S
-
- インチ: 1S/C20H16Cl2N2O2/c21-17-8-6-15(10-18(17)22)12-24-13-16(7-9-19(24)25)20(26)23-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,23,26)
- InChIKey: AIWHIMRQRJTUHZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)CN1C(C=CC(C(NCC2C=CC=CC=2)=O)=C1)=O)Cl
計算された属性
- せいみつぶんしりょう: 386.0588831g/mol
- どういたいしつりょう: 386.0588831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 49.4Ų
N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630171-1mg |
N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
338781-51-4 | 98% | 1mg |
¥436.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630171-2mg |
N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
338781-51-4 | 98% | 2mg |
¥536.00 | 2024-05-18 |
N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamideに関する追加情報
N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 338781-51-4): A Comprehensive Overview
N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 338781-51-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, with its unique molecular structure featuring both pyridinecarboxamide and dichlorobenzyl moieties, exhibits properties that make it valuable for various applications. Researchers and industry professionals are increasingly interested in its potential, particularly in drug discovery and material science.
The molecular formula of N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is C20H16Cl2N2O2, with a molecular weight of 387.26 g/mol. Its structure combines a pyridine ring with a benzyl group and a dichlorobenzyl substituent, contributing to its distinct chemical behavior. The presence of the oxo group at the 6-position of the pyridine ring enhances its reactivity, making it a versatile intermediate in synthetic chemistry.
One of the most searched questions about this compound is: "What are the applications of N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide?" Current research highlights its potential as a building block in the synthesis of bioactive molecules. Its pyridinecarboxamide core is often explored in medicinal chemistry for designing enzyme inhibitors and receptor modulators. Additionally, the dichlorobenzyl group can influence the compound's lipophilicity, which is crucial for drug bioavailability.
Another trending topic is the synthetic pathways for N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide. Researchers frequently optimize multi-step reactions involving condensation, cyclization, and functional group transformations to achieve high yields. Green chemistry approaches, such as using eco-friendly solvents or catalysts, are also gaining traction in its synthesis, aligning with the global push for sustainable practices.
The compound's physicochemical properties are another area of interest. Its solubility, stability, and melting point are critical for formulation scientists. For instance, the oxo group can participate in hydrogen bonding, affecting its solubility in polar solvents. These properties are often queried in databases like PubChem or Reaxys, reflecting the compound's relevance in industrial and academic settings.
In the context of market dynamics, the demand for N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is driven by its utility in high-value applications. Pharmaceutical companies and contract research organizations (CROs) are key consumers, leveraging its scaffold for novel drug candidates. Suppliers often highlight its purity (>98%) and compliance with international standards like ISO or USP to meet industry requirements.
Safety and handling of CAS 338781-51-4 are also frequently searched topics. While not classified as hazardous under standard regulations, proper storage conditions (e.g., cool, dry environments) are recommended to maintain its integrity. Material Safety Data Sheets (MSDS) provide detailed guidelines for safe laboratory practices, emphasizing the use of personal protective equipment (PPE).
Emerging trends include the exploration of N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide in interdisciplinary fields. For example, its potential in agrochemicals or materials science (e.g., as a ligand in catalysis) is being investigated. Such applications align with broader scientific interests in multi-functional compounds that bridge gaps between traditional disciplines.
In summary, N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 338781-51-4) is a compound of significant scientific and industrial interest. Its unique structure, diverse applications, and relevance to current research trends make it a focal point for chemists and researchers worldwide. As advancements in synthetic methodologies and application areas continue, this compound is poised to remain a key player in the chemical and pharmaceutical landscapes.
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